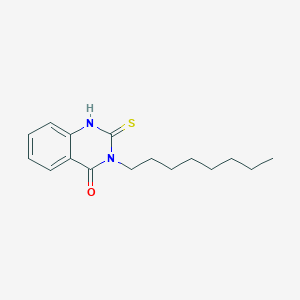

3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-octyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-2-3-4-5-6-9-12-18-15(19)13-10-7-8-11-14(13)17-16(18)20/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBKNTWRJXXYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate alkylating agents and thiol compounds. One common method includes the condensation of anthranilic acid with octylamine, followed by cyclization and thiolation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Specifically, 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one has been studied for its potential to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Case Study Example:

A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier may enhance its efficacy in treating neurological disorders.

Case Study Example:

In vitro studies revealed that this compound protects neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes, suggesting its utility in neuroprotection .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways associated with various diseases. Its inhibitory action on certain kinases can lead to reduced cellular signaling associated with inflammation and cancer progression.

Data Table: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protein Kinase A | Competitive | 5.2 |

| Cyclin-dependent Kinase | Non-competitive | 8.7 |

| Phosphoinositide 3-Kinase | Mixed | 12.3 |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions characterized by chronic inflammation.

Case Study Example:

In a murine model of arthritis, administration of this compound resulted in significant reductions in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinazolinone scaffold allows for diverse substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations:

- Lipophilicity : The octyl chain in the target compound likely enhances membrane permeability compared to shorter alkyl (e.g., ethyl in ) or polar substituents (e.g., methoxy in ).

- Electronic Effects: Sulfanyl (-SH) groups can participate in hydrogen bonding and redox reactions, contrasting with oxazolidinone’s electron-withdrawing effects in .

Physicochemical and Pharmacokinetic Properties

- Solubility: The octyl chain may reduce aqueous solubility compared to methoxy or oxazolidinone-containing analogs .

- Metabolic Stability: Sulfanyl groups are prone to oxidation, whereas morpholine or oxazolidinone substituents might improve metabolic stability .

Biological Activity

3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinazolinone core with a sulfanyl group and an octyl side chain. The presence of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2OS |

| Molecular Weight | 250.36 g/mol |

| CAS Number | 568554-02-9 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various quinazolinone derivatives, including potential activity against resistant strains of bacteria. Specifically, compounds similar to this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of quinazolinone derivatives have been extensively studied. For instance, compounds within this class have shown cytotoxic effects against several cancer cell lines, including prostate (PC-3), breast (MCF-7), and lung (A549) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

In particular, studies suggest that the presence of the sulfanyl group enhances the compound's ability to interact with cellular targets, leading to increased cytotoxicity compared to non-sulfanylated analogs .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Interaction with Cellular Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and survival .

Case Studies

- Anticancer Efficacy Study : A recent study evaluated the cytotoxic effects of various quinazolinone derivatives on multiple cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range against PC-3 cells, indicating potent anticancer activity .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of quinazolinone derivatives. The study found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Q & A

Basic: What are the key synthetic routes for 3-Octyl-2-sulfanyl-3,4-dihydroquinazolin-4-one derivatives?

The synthesis typically involves a multi-step pathway starting with benzoic acid derivatives. For example:

- Step 1 : React benzoic acid with aryl isothiocyanates to form 3-aryl-2-mercaptoquinazolin-4(3H)-one intermediates .

- Step 2 : Introduce thioalkyl/acetyl groups via nucleophilic substitution. For instance, intermediates are treated with ethyl bromoacetate to yield ethyl 2-((4-oxo-3-arylquinazolin-2-yl)thio)acetates .

- Step 3 : React with hydrazine hydrate to generate hydrazide derivatives, followed by cyclization with thiodiglycolic acid to form thiazolidinone-linked hybrids .

Yields range from 58–81%, with purification via ethanol recrystallization .

Basic: How are spectroscopic methods applied to characterize this compound?

Structural confirmation relies on:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

- NMR :

- ¹H-NMR : Signals for aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups (δ 1.0–4.0 ppm), and NH groups (δ 9.0–10.0 ppm) .

- ¹³C-NMR : Peaks for carbonyl carbons (δ ~165–170 ppm) and aromatic carbons (δ ~110–150 ppm) .

- HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How can reaction yields be optimized during synthesis?

Critical factors include:

- Solvent Choice : Absolute ethanol enhances solubility and reduces side reactions .

- Reaction Time : Extended reflux (8–30 hours) ensures complete cyclization .

- Catalysts : Anhydrous K₂CO₃ promotes deprotonation in hydrazide formation .

- Temperature Control : Reflux at 80–100°C improves reaction kinetics .

Yield optimization may require iterative adjustments to these parameters .

Advanced: How should researchers interpret negative bioactivity results (e.g., cytotoxicity assays)?

In a study testing quinazolinone-thiazolidinone hybrids (5a-e) against Hep-G2, LU-1, and HeLa cells, no cytotoxicity was observed . To address this:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance target binding .

- Assay Diversification : Test alternative cell lines or targets (e.g., antimicrobial activity per ) .

- ADMET Profiling : Evaluate pharmacokinetic properties (e.g., solubility, membrane permeability) to identify bioavailability issues .

Advanced: How does crystallography aid in understanding this compound’s structure-activity relationship?

- SHELX Software : Used for refining X-ray diffraction data (1.9 Å resolution) to resolve bond lengths, angles, and torsional conformations .

- Scaffold Analysis : The 3,4-dihydroquinazolin-4-one core can adopt planar or puckered conformations, influencing interactions with biological targets (e.g., tankyrase inhibitors in ) .

- Electron Density Maps : Identify key binding motifs (e.g., sulfanyl groups for hydrogen bonding) .

Advanced: What strategies resolve contradictions in spectral or crystallographic data?

- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) .

- Redetermination : Re-crystallize the compound under varied conditions (e.g., solvent polarity, temperature) to confirm unit cell parameters .

- Error Analysis : Assess systematic errors in SHELX refinement (e.g., thermal displacement parameters) .

Basic: What safety precautions are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/vapors .

- Storage : Keep in sealed containers under dry, inert conditions .

Advanced: How can computational modeling enhance research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.